
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in pharmaceutical research. This compound features a benzofuran ring with an oxo group at the third position and a carbaldehyde group at the fourth position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl aldehydes with acetic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways and targets depend on the functional groups present on the benzofuran ring .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-1,3-dihydro-2-benzofuran-1-ylphosphonic acid: Similar structure with a phosphonic acid group.
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide: Contains a sulfonamide group.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Features an acetamide group.
Uniqueness
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C9H6O3 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
3-oxo-1H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4H,5H2 |
Clave InChI |
RPYMKVVWTMETGV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)C=O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


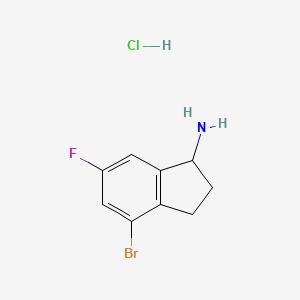
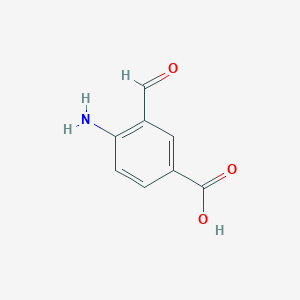
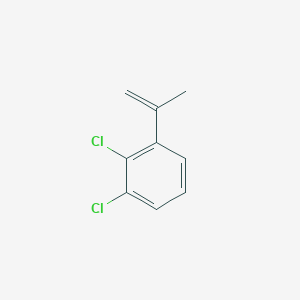
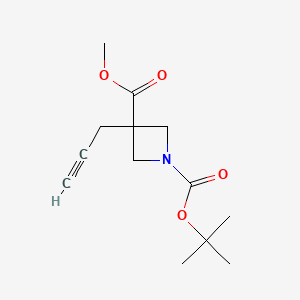
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
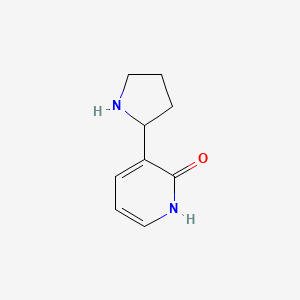
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
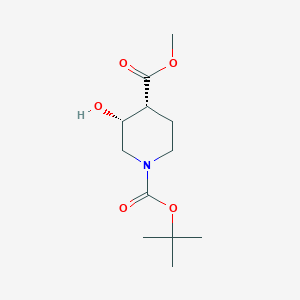
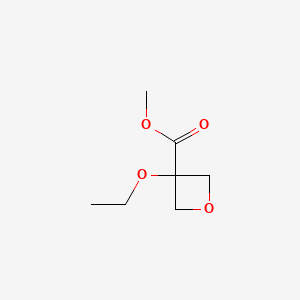

![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
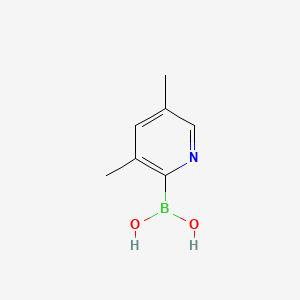
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
